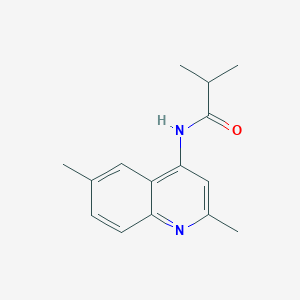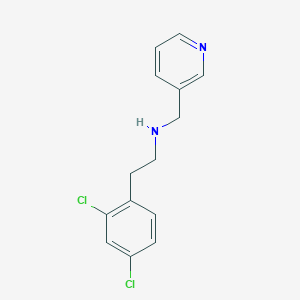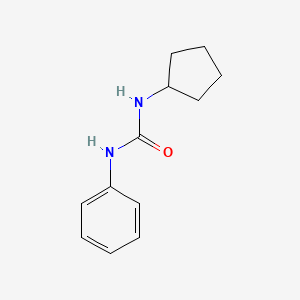![molecular formula C22H17N3O6S2 B4889602 N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B4889602.png)
N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide, commonly known as NAPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a sulfonamide derivative that has been extensively studied for its ability to inhibit the activity of certain enzymes and proteins in the human body. In
Mecanismo De Acción
The mechanism of action of NAPB involves the inhibition of certain enzymes and proteins in the human body. Specifically, it has been found to inhibit the activity of carbonic anhydrase and matrix metalloproteinases, which play important roles in various physiological processes. This inhibition leads to a reduction in the activity of these enzymes, which can have significant therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NAPB are highly dependent on the specific enzymes and proteins that it inhibits. Inhibition of carbonic anhydrase can lead to a reduction in the production of bicarbonate ions, which can have significant effects on acid-base balance in the body. Inhibition of matrix metalloproteinases can lead to a reduction in the breakdown of extracellular matrix proteins, which can have significant effects on tissue remodeling and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NAPB for lab experiments is its potency and specificity as an enzyme and protein inhibitor. This makes it a valuable tool for studying the roles of these enzymes and proteins in various physiological processes. However, one of the limitations of NAPB is its potential toxicity and side effects, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on NAPB. One area of interest is the development of more potent and specific inhibitors of carbonic anhydrase and matrix metalloproteinases. Another area of interest is the development of NAPB-based therapies for various diseases, including cancer and autoimmune disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of NAPB and its potential side effects.
Métodos De Síntesis
The synthesis of NAPB involves the reaction of 2-nitrobenzenesulfonyl chloride with 4-aminobenzenesulfonamide, followed by the addition of 1-naphthylamine. The resulting product is purified through recrystallization to obtain pure NAPB. This synthesis method has been extensively studied and optimized for maximum yield and purity.
Aplicaciones Científicas De Investigación
NAPB has been studied extensively for its potential applications in various scientific fields. It has been found to be a potent inhibitor of certain enzymes and proteins, including carbonic anhydrase and matrix metalloproteinases. These enzymes play important roles in various physiological processes, and their inhibition can have significant therapeutic benefits. NAPB has also been studied for its potential anticancer properties, as it has been found to inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6S2/c26-25(27)21-10-3-4-11-22(21)33(30,31)23-17-12-14-18(15-13-17)32(28,29)24-20-9-5-7-16-6-1-2-8-19(16)20/h1-15,23-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZNJOIHXJRDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B4889523.png)
![3-chloro-4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4889533.png)
![ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B4889538.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B4889544.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4889552.png)
![1-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889557.png)
![7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4889570.png)
![8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4889571.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889579.png)
![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B4889580.png)



